molecular formula C5H9BrO2 B166144 Ethyl 3-bromopropanoate CAS No. 539-74-2

Ethyl 3-bromopropanoate

Cat. No. B166144
Key on ui cas rn: 539-74-2
M. Wt: 181.03 g/mol
InChI Key: FQTIYMRSUOADDK-UHFFFAOYSA-N
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Patent
US05466710

Procedure details

3-(Prop-2-ynyloxy)propionic acid was prepared from propargyl alcohol and ethyl 3-bromopropionate using methodology analogous to that describing the synthesis of 3-(but-3-yn-1-yloxy)propionic acid (Example XIX).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-(but-3-yn-1-yloxy)propionic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(O)C#C.BrCCC(OCC)=O.[CH2:13]([O:17][CH2:18][CH2:19][C:20]([OH:22])=[O:21])[CH2:14][C:15]#C>>[CH2:13]([O:17][CH2:18][CH2:19][C:20]([OH:22])=[O:21])[C:14]#[CH:15]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C#C)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCC(=O)OCC
Step Two
Name
3-(but-3-yn-1-yloxy)propionic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC#C)OCCC(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C#C)OCCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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